molecular formula C11H14Cl3NO B13388956 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride

3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride

Cat. No.: B13388956
M. Wt: 282.6 g/mol
InChI Key: GMMIBHGNIHSRSY-UHFFFAOYSA-N
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Description

3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine hydrochloride is a heterocyclic amine featuring a pyrrolidine backbone (a five-membered saturated ring) substituted at the 3-position with a methoxy-linked 3,4-dichlorophenyl group. As a hydrochloride salt, it exhibits enhanced water solubility and stability compared to its free base, making it advantageous for pharmaceutical research .

Properties

IUPAC Name

3-[(3,4-dichlorophenyl)methoxy]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO.ClH/c12-10-2-1-8(5-11(10)13)7-15-9-3-4-14-6-9;/h1-2,5,9,14H,3-4,6-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMIBHGNIHSRSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride typically involves the reaction of 3,4-dichlorophenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium methoxide in methanol or ethanol

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of the corresponding amines or alcohols

    Substitution: Formation of methoxy or ethoxy derivatives

Scientific Research Applications

3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine Hydrochloride (CAS 1289385-31-4)
  • Structure : Pyrrolidine with a 2-position substituent and a methoxy methyl linker to the 3,4-dichlorophenyl group.
  • Molecular Formula: C₁₂H₁₄Cl₂NO₂·HCl.
  • Key Differences : The substituent’s position (2 vs. 3 on pyrrolidine) alters steric accessibility and binding affinity. This isomer may exhibit reduced interaction with flat binding pockets compared to the target compound .
3-(2,3-Dichlorophenoxy)pyrrolidine Hydrochloride (CAS 817187-08-9)
  • Structure : Dichlorophenyl group in the 2,3-positions (vs. 3,4 in the target compound).
  • Molecular Formula: C₁₀H₁₀Cl₂NO·HCl.
  • Key Differences : The altered substitution pattern reduces electron-withdrawing effects and may decrease metabolic stability due to differences in resonance and steric hindrance .

Heterocycle Variations

3-(3,4-Dichloro-benzyloxymethyl)-piperidine Hydrochloride (CAS 1289384-93-5)
  • Structure : Piperidine (six-membered ring) with a benzyloxymethyl-3,4-dichlorophenyl group.
  • Molecular Weight : 310.64 g/mol.
  • This could lead to divergent pharmacokinetic profiles compared to the pyrrolidine-based target compound .

Substituent Modifications

3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride
  • Structure : Methyl groups replace chlorine atoms on the phenyl ring.
  • Molecular Weight : 227.74 g/mol.
  • Key Differences : Reduced electron-withdrawing effects and increased lipophilicity (logP ~2.5 vs. ~3.2 for the target compound). This may enhance membrane permeability but reduce specificity for polar targets .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (CAS 1185297-72-6)
  • Structure : 2-Methylbenzyl group instead of dichlorophenyl.
  • Molecular Weight : 227.73 g/mol.

Tabulated Comparison of Key Properties

Compound Name Heterocycle Substituent Position Molecular Weight (g/mol) Key Properties
3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine HCl Pyrrolidine 3-position ~283.36 High solubility, CNS activity potential
2-[[(3,4-Dichlorophenyl)methoxy]methyl]pyrrolidine HCl Pyrrolidine 2-position 308.62 Altered steric profile
3-(2,3-Dichlorophenoxy)pyrrolidine HCl Pyrrolidine Phenyl 2,3-substituent 248.51 Reduced metabolic stability
3-(3,4-Dichloro-benzyloxymethyl)-piperidine HCl Piperidine 3-position 310.64 Enhanced flexibility, longer half-life
3-(3,4-Dimethylphenoxy)pyrrolidine HCl Pyrrolidine Phenyl 3,4-methyl 227.74 Higher lipophilicity

Research Findings and Implications

  • Pharmacological Activity: The target compound’s 3,4-dichlorophenyl group may enhance affinity for serotonin or dopamine receptors, as seen in structurally related pyrrolidinophenones (e.g., 3,4-MDPBP hydrochloride, ).
  • Safety Profile: Chlorinated aromatic compounds often require rigorous toxicity studies. For example, 3-(3,4-dimethylphenoxy)pyrrolidine hydrochloride is classified as an irritant (), and similar precautions apply to the target compound.
  • Synthetic Challenges : The synthesis of 3-substituted pyrrolidines (e.g., ) often involves multi-step reactions, with yields varying based on substituent complexity (e.g., 27–84% in ).

Biological Activity

3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is C₁₁H₁₄Cl₂N·HCl, with a molecular weight of approximately 282.59 g/mol. The compound features a pyrrolidine ring that is substituted with a methoxy group attached to a 3,4-dichlorophenyl moiety. This specific structural configuration is believed to contribute to its diverse biological activities.

The biological activity of 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Research indicates that the compound may modulate neurotransmitter systems and inhibit specific enzymatic pathways, which are crucial for its pharmacological effects.

Interaction Studies

Interaction studies have shown that this compound can bind to specific receptors, influencing cellular processes and potentially leading to therapeutic effects. The exact pathways involved are still under investigation but are essential for understanding its mechanism of action and optimizing its therapeutic potential.

Biological Activities

Research has identified several notable biological activities associated with 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride:

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Neuropharmacological Effects : Preliminary studies suggest that the compound may have potential applications in treating neurological disorders due to its ability to interact with neurotransmitter systems.
  • Antitumor Activity : Some research indicates that derivatives of pyrrolidine compounds exhibit antitumor properties, suggesting that 3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride could be explored for cancer treatment applications .

Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
NeuropharmacologicalPotential effects on neurotransmitter systems
AntitumorExhibits antitumor properties in preliminary studies

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